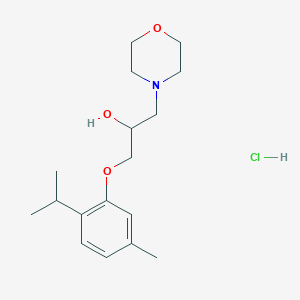![molecular formula C25H30N4O3 B2833828 4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894010-43-6](/img/structure/B2833828.png)
4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperazine, which is a common core structure in many pharmaceuticals and recreational drugs. The presence of the acetylphenyl and dimethylphenyl groups suggest that this compound may have unique properties compared to other piperazine derivatives .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also includes acetylphenyl and dimethylphenyl groups attached to the piperazine ring .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would depend on various factors including the specific functional groups present and their positions in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Antimyotonic Agents
Conformationally restricted analogues of tocainide, including compounds similar to the specified chemical structure, have been designed and synthesized as voltage-gated skeletal muscle sodium channel blockers. These compounds exhibit marked increases in both potency and use-dependent block, demonstrating potential as antimyotonic agents in scientific research. The development of such agents highlights the critical role of targeted molecular design in addressing neuromuscular disorders (Catalano et al., 2008).
Alzheimer's Disease Research
A series of oxopyrrolidine derivatives, including structures related to the specified compound, were synthesized and evaluated for their effectiveness in Alzheimer's disease research. These compounds were assessed for their inhibitory activity against acetylcholinesterase enzyme and amyloid β 42 protein. Notably, some compounds demonstrated significant inhibitory activity, with one particular derivative displaying the highest activity against acetyl cholinesterase, underscoring the potential of these molecules in Alzheimer's disease treatment strategies (Mohamed et al., 2018).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of certain compounds, including derivatives of the specified chemical structure, have been explored. These studies have led to the synthesis of novel heterocyclic compounds with significant in vitro antimicrobial activities. Furthermore, some of these compounds have been evaluated for their potential antitumor activities, indicating the diverse therapeutic applications of such molecules in scientific research (Abdel-rahman et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-17-4-7-23(14-18(17)2)29-16-21(15-24(29)31)26-25(32)28-12-10-27(11-13-28)22-8-5-20(6-9-22)19(3)30/h4-9,14,21H,10-13,15-16H2,1-3H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWLBXUQABQYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

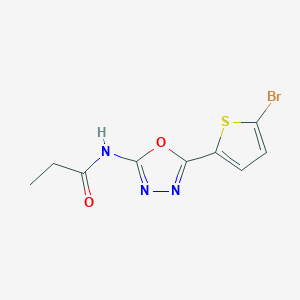
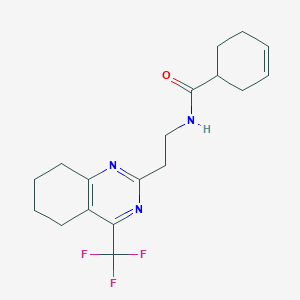

![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2833753.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
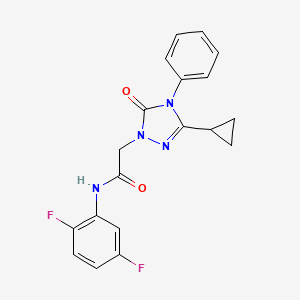
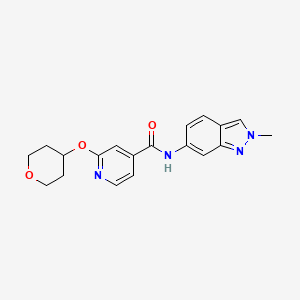
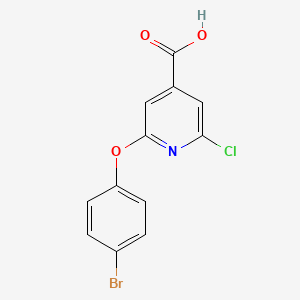
![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)

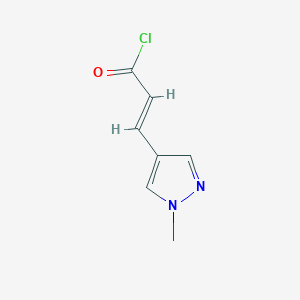
![N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833765.png)
![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)
